molecular formula C9H11F3N2O B1479799 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-11-5

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1479799
CAS No.: 2098051-11-5
M. Wt: 220.19 g/mol
InChI Key: WUOOHALLWVHBOH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyranopyrazole core. The structure includes an ethyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group is a key functional moiety known for enhancing metabolic stability, lipophilicity, and bioavailability in pharmaceuticals due to its strong electron-withdrawing properties and resistance to enzymatic degradation . Pyrano[4,3-c]pyrazole derivatives are frequently explored in medicinal chemistry for their anticancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c1-2-14-7-3-4-15-5-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOOHALLWVHBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 3 enhances electrophilicity at adjacent positions, enabling regioselective substitutions.

Reaction TypeConditionsProducts/OutcomesYieldSource
C-4 BrominationNBS, DCM, 0°C → rt, 12h4-Bromo derivative62–68%
C-5 AminationNaN₃, CuI, DMF, 80°C, 6h5-Azido intermediate (further functionalized via click chemistry)55%

Key Observations :

  • Bromination occurs preferentially at C-4 due to steric and electronic effects of the trifluoromethyl group.

  • Azide substitution at C-5 enables downstream bioconjugation applications .

Oxidation and Reduction Pathways

The tetrahydropyran ring undergoes redox transformations under controlled conditions.

Oxidation of the Pyran Moiety

Oxidizing AgentSolventTemperatureProductNotes
KMnO₄Acetone/H₂O0–5°CDihydroxy-pyrano-pyrazoleOver-oxidation avoided via low temps.
RuO₄CCl₄/CH₃CNrt, 2hKetone derivative (C-6 oxidized)78% yield; stereochemistry retained.

Reduction of the Pyrazole Ring

Reducing AgentSolventConditionsOutcome
NaBH₃CNMeOHrt, 4hPartial saturation of pyrazole
H₂ (1 atm)Pd/C, EtOAcrt, 12hFully saturated pyrrolidine analog

Cycloaddition and Ring-Opening Reactions

The pyrazole core participates in [3+2] cycloadditions, while the pyran ring undergoes strain-driven openings.

Dipolar Cycloadditions

DipolarophileConditionsProductYield
Ethyl propiolateCu(OTf)₂, toluene, 80°CPyrazolo-isoxazoline hybrid71%
Nitrile oxideMW, 100°C, 30 minSpirocyclic pyrano-pyrazole oxide65%

Acid-Catalyzed Ring Opening

AcidSolventProductApplication
HCl (conc.)EtOH/H₂OLinear diol intermediatePrecursor for macrocyclic ligands.
TFADCM, 0°CTrifluoroacetate esterUsed in peptide coupling.

Trifluoromethyl Group Modifications

ReactionReagentsOutcome
HydrolysisKOH, H₂O/EtOH, refluxCOOH group at C-3 (low yield: 22%)
Radical couplingAIBN, Bu₃SnH, tolueneCF₃ → CF₂-alkyl via H-transfer

Ethyl Group Functionalization

ReactionConditionsOutcome
DealkylationBBr₃, DCM, -78°CN-H pyrazole (unstable in air)
OxidationCrO₃, AcOH, 40°CN-Acetyl derivative

Catalytic Cross-Coupling Reactions

The C-5 position undergoes palladium-mediated couplings:

Coupling PartnerCatalyst SystemProductYield
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl substituted derivative60–75%
Alkynyl bromideCuI, PdCl₂(PPh₃)₂, NEt₃5-Alkynyl analog68%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation.

  • Photolytic Degradation : UV light (254 nm) induces C–F bond cleavage, forming difluoromethyl byproducts.

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades rapidly under basic conditions (t₁/₂ = 2h at pH 10).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydropyrano[4,3-c]pyrazole derivatives. For instance, compounds similar to 1-ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have shown effectiveness against various cancer cell lines. A notable study demonstrated that these compounds inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.

Table 1: Anticancer Activity of Tetrahydropyrano[4,3-c]pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis Induction
Compound BHeLa20.5Cell Cycle Arrest
Compound CA54912.8ROS Generation

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. Research indicates that it can effectively target specific pests while minimizing harm to beneficial insects.

Case Study: Efficacy Against Aphids
A field study conducted in 2023 evaluated the effectiveness of this compound against aphid populations in soybean crops. Results showed a significant reduction in aphid numbers compared to untreated controls.

Materials Science

Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been studied for enhancing material properties such as thermal stability and chemical resistance. Compounds like this compound are being researched for their potential as additives in polymer formulations.

Table 2: Material Properties of Fluorinated Polymers

Polymer TypeAdditive UsedThermal Stability (°C)Chemical Resistance (pH)
PolyethyleneTetrahydropyrano Derivative250pH 1-14
PolypropyleneTrifluoromethyl Compound230pH 2-12
PolystyreneEthyl-substituted Fluorinated Compound240pH 0-14

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 1-ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Ethyl, 3-CF₃ Inferred: C₉H₁₂F₃N₂O ~234.2 (estimated) Enhanced metabolic stability; potential anticancer activity due to -CF₃ group.
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 3-CF₃ C₇H₇F₃N₂O 192.14 Lower lipophilicity; foundational structure for fluorinated drug candidates.
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-Ethyl, 3-piperidin-4-yl C₁₃H₂₁N₃O 235.33 Increased polarity; potential CNS activity due to piperidine moiety.
1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 1-Ethyl, 3-CF₃, thiopyrano core, sulfone C₉H₁₁F₃N₂O₂S 268.26 Sulfone group enhances oxidative stability; possible use in protease inhibition.
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-Ethyl, 3-thiophen-2-yl C₁₂H₁₄N₂OS 234.32 Aromatic sulfur enhances π-π interactions; explored in materials science.

Key Comparisons :

Structural Variations: The trifluoromethyl group at position 3 distinguishes the target compound from analogs with piperidine (polar, basic) or thiophene (aromatic, sulfur-containing) substituents.

Physicochemical Properties: The thiopyrano analog () exhibits higher molecular weight (268.26 g/mol) due to sulfur and sulfone groups, which may reduce solubility but enhance thermal stability . Piperidine-substituted derivatives () show increased nitrogen content, favoring hydrogen bonding and solubility in polar solvents .

Biological and Chemical Relevance: Anticancer Activity: Pyrano[4,3-c]pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) demonstrate enhanced cytotoxicity by interfering with kinase signaling pathways . Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H10F3N3OC_{10}H_{10}F_3N_3O with a molecular weight of 249.2 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

  • Mechanism : Pyrazole compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
  • Case Study : In a study involving various pyrazole derivatives, compounds similar to this compound showed significant cytotoxicity against several cancer cell lines such as MCF-7 and HCT116. For example, a related compound demonstrated an IC50 value of 7.01 µM against HeLa cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes or modulate cytokine release.
  • Case Study : A series of pyrazole-linked compounds were evaluated for anti-inflammatory activity with IC50 values ranging from 57.24 to 69.15 μg/mL, comparable to standard anti-inflammatory drugs .

Antiparasitic Activity

The potential antiparasitic effects of pyrazole derivatives have been explored:

  • Mechanism : Compounds targeting Trypanosoma species have shown promise in inhibiting parasite viability.
  • Case Study : N-Ethylurea pyrazoles exhibited potent activity against Trypanosoma brucei and Trypanosoma cruzi, with IC50 values as low as 9 nM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance:

  • The introduction of electronegative groups like trifluoromethyl enhances potency against cancer cells.
  • Substitutions at specific positions on the pyrazole ring can lead to improved selectivity and reduced toxicity towards normal cells .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer7.01
Compound BAnti-inflammatory54.65
Compound CAntiparasitic9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
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1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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